molecular formula C9H10N2O2 B13236122 Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate

Cat. No.: B13236122
M. Wt: 178.19 g/mol
InChI Key: SHCRATGMYVLJRO-UHFFFAOYSA-N
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Description

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group and a prop-2-ynoate moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate typically involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but lacks the ethyl ester and prop-2-ynoate moieties.

    3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid: Similar backbone but with a carboxylic acid group instead of an ester.

    Ethyl 3-(1-phenyl-1H-pyrazol-5-yl)prop-2-ynoate: Similar ester and alkyne groups but with a phenyl substitution.

Uniqueness

Ethyl 3-(1-methyl-1H-pyrazol-5-yl)prop-2-ynoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ester and alkyne groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

ethyl 3-(2-methylpyrazol-3-yl)prop-2-ynoate

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-7-10-11(8)2/h6-7H,3H2,1-2H3

InChI Key

SHCRATGMYVLJRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=NN1C

Origin of Product

United States

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